molecular formula C12H9NO3 B2490099 Methyl 2-formylquinoline-6-carboxylate CAS No. 1693731-66-6

Methyl 2-formylquinoline-6-carboxylate

Cat. No.: B2490099
CAS No.: 1693731-66-6
M. Wt: 215.208
InChI Key: BLAOFVMFSSMVEU-UHFFFAOYSA-N
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Description

Methyl 2-formylquinoline-6-carboxylate: is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a formyl group at the 2-position and a carboxylate ester group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide are used to facilitate the reaction, and solvents like toluene or ethanol are commonly employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-formylquinoline-6-carboxylate can undergo oxidation reactions to form quinoline-2,6-dicarboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the 3-position of the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

    Oxidation: Quinoline-2,6-dicarboxylic acid.

    Reduction: Methyl 2-hydroxymethylquinoline-6-carboxylate.

    Substitution: Various acylated quinoline derivatives depending on the acylating agent used.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.

    Synthesis: Intermediate in the synthesis of more complex quinoline derivatives.

Biology:

    Antimicrobial Agents: Exhibits antimicrobial properties and is used in the development of new antibiotics.

    Fluorescent Probes: Utilized in the design of fluorescent probes for biological imaging.

Medicine:

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Anti-inflammatory Agents: Studied for its anti-inflammatory effects in various in vitro and in vivo models.

Industry:

    Dyes and Pigments: Used in the synthesis of dyes and pigments due to its chromophoric properties.

    Pharmaceuticals: Intermediate in the production of various pharmaceutical compounds.

Mechanism of Action

Molecular Targets and Pathways:

    DNA Interaction: Methyl 2-formylquinoline-6-carboxylate can intercalate into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: Inhibits enzymes like topoisomerase, which are crucial for DNA replication and transcription.

Comparison with Similar Compounds

    Quinoline-2-carboxylate: Lacks the formyl group at the 2-position, resulting in different reactivity and biological activity.

    Quinoline-6-carboxylate: Lacks the formyl group, affecting its ability to interact with biological targets.

    Methyl 2-hydroxyquinoline-6-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.

Uniqueness: Methyl 2-formylquinoline-6-carboxylate is unique due to the presence of both formyl and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its diverse applications in scientific research make it a valuable compound in various fields.

Properties

IUPAC Name

methyl 2-formylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAOFVMFSSMVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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